molecular formula C15H15NO2 B14846307 Methyl 2-amino-3-benzylbenzoate

Methyl 2-amino-3-benzylbenzoate

Cat. No.: B14846307
M. Wt: 241.28 g/mol
InChI Key: PGCOTQGLIJQDEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-benzylbenzoate is a benzoate ester derivative featuring an amino group at the 2-position and a benzyl substituent at the 3-position of the aromatic ring. This compound is synthesized via reactions involving benzoylamino precursors and aromatic amines, often employing catalysts like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) under reflux conditions . Its structural uniqueness arises from the benzyl group, which enhances steric bulk and influences electronic properties, making it a candidate for applications in organic synthesis, particularly in heterocyclic compound formation (e.g., imidazoles or oxazoloquinolines) .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-amino-3-benzylbenzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-5-8-12(14(13)16)10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3

InChI Key

PGCOTQGLIJQDEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-benzylbenzoate typically involves the esterification of 2-amino-3-benzylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-3-benzylbenzoic acid+methanolacid catalystMethyl 2-amino-3-benzylbenzoate+water\text{2-amino-3-benzylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-3-benzylbenzoic acid+methanolacid catalyst​Methyl 2-amino-3-benzylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-benzylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-amino-3-benzylbenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-3-benzylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-benzylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 2-amino-3-benzylbenzoate is compared below with analogous compounds based on substituents and functional groups:

Compound Name Key Substituents Functional Groups Applications
This compound 2-amino, 3-benzyl Ester, amino, aromatic Precursor for heterocyclic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-hydroxyalkylamide Amide, hydroxyl Metal-catalyzed C–H bond functionalization
Methyl salicylate 2-hydroxy, methyl ester Ester, hydroxyl VOC standard, fragrance
Sandaracopimaric acid methyl ester Bicyclic terpenoid ester Ester, diterpene backbone Resin component (GC analysis)



Key Observations :

Yield and Scalability :

  • This compound synthesis often yields mixtures requiring column chromatography, whereas amide derivatives () achieve higher purity with elemental analysis .
Physicochemical Properties

Data synthesized from Tables 3 ( and ):

Property This compound Methyl salicylate N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Boiling Point (°C) ~300 (estimated) 222 Not reported
Solubility in Water Low Slightly soluble Moderate (due to hydroxyl group)
Melting Point (°C) 120–125 (predicted) -8 98–100

Notable Trends:

  • The amino and benzyl groups in this compound elevate its melting point compared to methyl salicylate, which remains liquid at room temperature .
  • Hydrophilicity is reduced compared to hydroxyl-containing analogs, impacting biological or environmental applications.

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